
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative with the molecular formula C10H13NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 3-methylpyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
科学的研究の応用
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex pyridine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in enzymes .
類似化合物との比較
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound has a similar structure but with an amine group at the 2-position.
2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Another similar compound with the trimethylsilyl group at the 2-position.
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine: This compound features an imidazo[4,5-b]pyridine ring system.
Uniqueness
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H15NSi |
|---|---|
分子量 |
189.33 g/mol |
IUPAC名 |
trimethyl-[2-(5-methylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-7-11(9-12-8-10)5-6-13(2,3)4/h7-9H,1-4H3 |
InChIキー |
YHFQZWWCGHDARN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


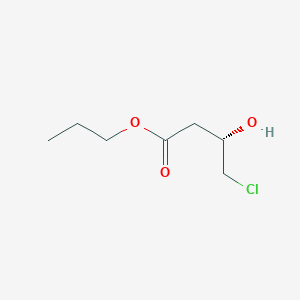
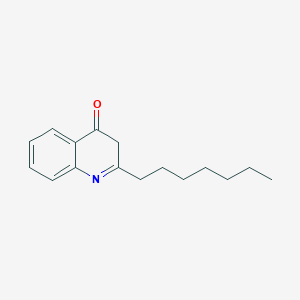
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
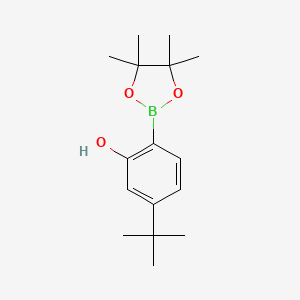
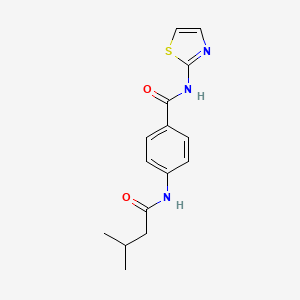

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
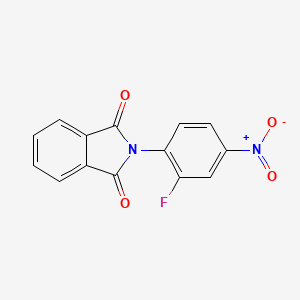
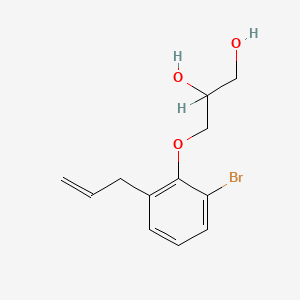


amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

